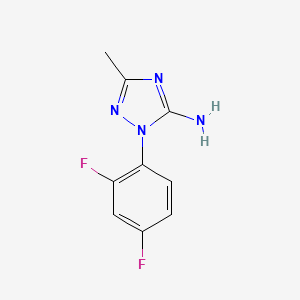
2-(3-Methylidenecyclobutyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylidenecyclobutyl)propan-2-ol is an organic compound characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a cyclobutyl ring. This compound is a type of alcohol, specifically a tertiary alcohol, due to the presence of the hydroxyl group on a carbon atom that is bonded to three other carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)propan-2-ol can be achieved through various methods. One common approach involves the reaction of a cyclobutyl derivative with a suitable reagent to introduce the hydroxyl group. For example, a Grignard reaction can be employed, where a cyclobutyl halide reacts with a Grignard reagent followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydration of cyclobutyl derivatives. This process typically uses catalysts such as sulfuric acid or phosphoric acid to facilitate the addition of water to the cyclobutyl compound, resulting in the formation of the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylidenecyclobutyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
2-(3-Methylidenecyclobutyl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylidenecyclobutyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
2-(3-Methylidenecyclobutyl)propan-2-ol can be compared with other similar compounds, such as:
Cyclobutanol: A simpler cyclobutyl alcohol with a hydroxyl group attached directly to the cyclobutyl ring.
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but without the cyclobutyl ring.
The uniqueness of this compound lies in its specific structure, which combines the cyclobutyl ring with a tertiary alcohol, resulting in distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-(3-methylidenecyclobutyl)propan-2-ol |
InChI |
InChI=1S/C8H14O/c1-6-4-7(5-6)8(2,3)9/h7,9H,1,4-5H2,2-3H3 |
Clave InChI |
MEXXBFUYGXLVPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC(=C)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)

![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)


![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

